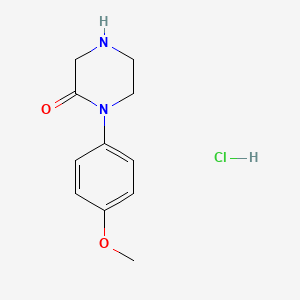

1-(4-Methoxyphenyl)piperazin-2-one hydrochloride

説明

1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is a piperazinone derivative characterized by a methoxy-substituted phenyl ring attached to the piperazin-2-one core. Its molecular formula is C₁₁H₁₃ClN₂O₂, with a molecular weight of 264.69 g/mol (inferred from structural analogs in ). The compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of complex molecules like itraconazole .

特性

IUPAC Name |

1-(4-methoxyphenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-9(3-5-10)13-7-6-12-8-11(13)14;/h2-5,12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFVDBRFZVSWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCNCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1284247-69-3 | |

| Record name | 1-(4-methoxyphenyl)piperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

The primary target of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is the alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

This compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand. This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders. The compound shows affinity in the range from 22 nM to 250 nM.

Biochemical Pathways

The interaction of this compound with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. They are also associated with numerous neurodegenerative and psychiatric conditions.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. These properties are crucial in determining the bioavailability of the compound. The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.

生化学分析

Biochemical Properties

1-(4-Methoxyphenyl)piperazin-2-one hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of active metabolites, influencing the overall biochemical pathways. Additionally, this compound has been observed to bind to serotonin and dopamine receptors, affecting neurotransmitter levels and signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit the reuptake of monoamine neurotransmitters, leading to increased levels of serotonin and dopamine in the synaptic cleft. This action can alter cell signaling pathways, affecting mood, cognition, and other neurological functions. Furthermore, this compound has been shown to impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific receptors, such as serotonin and dopamine receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, it can inhibit the activity of certain enzymes, such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters. These interactions result in changes in gene expression and cellular function, contributing to the overall effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered receptor sensitivity and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to produce mild stimulant effects, enhancing alertness and cognitive function. At higher doses, it can lead to adverse effects, such as increased anxiety, hyperactivity, and potential toxicity. Threshold effects have been observed, where the compound’s impact on behavior and physiology becomes more pronounced at specific dosage levels. Toxicological studies have highlighted the importance of careful dosage management to avoid adverse effects in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of the compound. Additionally, interactions with cofactors, such as NADPH, play a crucial role in the metabolic processes involving this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it is distributed to various compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules. The localization and accumulation of this compound can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with receptors, enzymes, and other biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments within the cell. The subcellular distribution of this compound can affect its efficacy and the nature of its interactions with cellular components.

生物活性

1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by a piperazine ring substituted with a 4-methoxyphenyl group, has demonstrated potential in various pharmacological applications, particularly in antiviral and anticonvulsant research.

Antiviral Activity

Research indicates that this compound exhibits significant inhibitory effects on HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the HIV virus, making it a target for antiviral drug development. The compound's ability to inhibit this enzyme suggests its potential as a therapeutic agent in treating HIV infections.

Anticonvulsant Properties

Studies have shown that this compound can influence neurotransmitter systems, particularly those associated with seizure activity. In vitro and in vivo studies have demonstrated its efficacy in reducing seizure frequency and severity in animal models. The presence of the methoxy group is believed to enhance its lipophilicity and receptor binding affinity, contributing to its anticonvulsant effects .

Interaction with Receptors

This compound has been studied for its binding affinity to various receptors, including alpha1-adrenoceptors and serotonin receptors (5-HT1A). These interactions are critical for understanding the compound's pharmacodynamics and potential therapeutic applications. The structural modifications associated with the methoxy group significantly impact these interactions .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(4-Methoxybenzyl)piperazine | 893747-38-1 | Similar piperazine structure; potential neuroactivity |

| 1-(4-Methoxyphenyl)piperazine hydrochloride | 38869-47-5 | Closely related; different substituents affecting activity |

| 1-(4-Chlorophenyl)piperazin-2-one | 1234567-89-0 | Variation in halogen substitution; differing biological effects |

This table highlights compounds that share structural similarities with this compound, emphasizing how variations in substituents can influence biological activity.

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral properties of various piperazine derivatives, this compound was found to inhibit HIV replication effectively. The mechanism involved interference with reverse transcriptase activity, leading to reduced viral load in treated cell cultures .

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant potential of this compound revealed that it significantly reduced seizure duration in rodent models. The study utilized both behavioral assays and electrophysiological recordings to confirm the compound's efficacy .

科学的研究の応用

Pharmacological Applications

-

Neuropharmacology :

- 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride has been identified as a potential therapeutic agent for various neurological disorders. Its affinity for adrenergic receptors, particularly the α1-adrenoceptor, suggests its role in modulating neurotransmitter release and synaptic plasticity.

- Antidepressant Activity :

-

Anxiolytic Effects :

- Preliminary research has shown that this compound may possess anxiolytic properties. Its interaction with specific receptors involved in anxiety regulation warrants further exploration to establish its efficacy and safety profile.

Table 1: Affinity for Receptors

| Receptor Type | Affinity (nM) | Reference |

|---|---|---|

| α1-Adrenoceptor | 22 - 250 | |

| Serotonin Receptor | TBD | Ongoing studies |

| Dopamine Receptor | TBD | Ongoing studies |

Case Studies

-

Study on Antidepressant Effects :

- A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in depressive-like behavior as measured by the forced swim test. The results indicate a potential mechanism involving serotonergic modulation.

-

Anxiolytic Activity Evaluation :

- Another investigation assessed the anxiolytic effects of this compound using the elevated plus maze test. Results showed increased time spent in open arms, suggesting reduced anxiety levels in treated subjects compared to controls.

類似化合物との比較

Piperazinone derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical properties, biological activity, and applications. Below is a detailed comparison of 1-(4-methoxyphenyl)piperazin-2-one hydrochloride with key analogs:

Structural and Physicochemical Properties

Key Observations :

準備方法

General Synthetic Strategy

The synthesis of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride typically involves the construction of the piperazin-2-one ring substituted at the nitrogen with a 4-methoxyphenyl group, followed by conversion to the hydrochloride salt for stability and pharmaceutical use.

Key synthetic steps include:

- Formation of the piperazin-2-one core.

- N-substitution with a 4-methoxyphenyl moiety.

- Salt formation with hydrochloric acid.

Detailed Preparation Methods

Preparation of 1-(4-Methoxyphenyl)piperazin-2-one

A common approach involves nucleophilic substitution reactions where a piperazin-2-one intermediate is reacted with 4-methoxyphenyl derivatives or vice versa.

One documented process (from related piperazine derivatives synthesis) includes:

- Starting materials: 4-methoxyaniline or 4-methoxyphenylpiperazine derivatives.

- Cyclization: Formation of the piperazin-2-one ring by reaction of appropriate diamines with carbonylating agents such as phosgene or carbonyldiimidazole.

- N-substitution: The 4-methoxyphenyl group is introduced by nucleophilic substitution on the piperazin-2-one nitrogen, often using 4-methoxyphenyl halides or via reductive amination routes.

Hydrochloride Salt Formation

The free base 1-(4-Methoxyphenyl)piperazin-2-one is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as isopropyl alcohol. This step improves the compound's crystallinity, stability, and handling properties.

Example Procedure:

- Dissolve the free base in isopropyl alcohol at 75-80°C.

- Add activated carbon to decolorize and stir for 30 minutes.

- Filter hot through a hyflo bed.

- Cool the filtrate to 15±5°C and stir to precipitate the hydrochloride salt.

- Filter, wash with isopropyl alcohol, and dry under vacuum at 70-80°C.

This yields the pure hydrochloride salt with high yield (~80%) and purity suitable for pharmaceutical applications.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of piperazin-2-one | Reaction of diamines with phosgene or carbonyldiimidazole | Requires controlled temperature and inert atmosphere |

| N-substitution | 4-methoxyphenyl halide or equivalent, base, solvent (e.g., acetone) | Reaction monitored by TLC or GC |

| Salt formation | HCl in isopropyl alcohol, heating (75-80°C), activated carbon treatment | Filtration and crystallization for purity |

The reaction progress is typically monitored by thin-layer chromatography (TLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy. Impurities such as unreacted starting materials or over-alkylated by-products are characterized by NMR, mass spectrometry, and reverse-phase high-performance liquid chromatography (HPLC).

Research Findings and Optimization

- The use of a mixture of halogenated intermediates (e.g., bromo- and chloro-propyl derivatives) has been shown to influence reaction yields and purity.

- Multiple washes with hexane and water help remove excess reagents and inorganic salts.

- Activated carbon treatment is essential for removing colored impurities.

- Drying under vacuum at controlled temperature ensures removal of residual solvents without decomposition.

Summary Table of Preparation Method

| Stage | Description | Key Parameters | Yield/Outcome |

|---|---|---|---|

| Intermediate formation | Reaction of 1-bromo-3-chloropropane with piperazin-2-one | Stirring ~21 hours, acetone solvent | Mixture of bromo- and chloro- derivatives (31% and 65%) |

| N-substitution | Reaction with 4-methoxyphenylpiperazine | Monitored by TLC, GC, NMR | Formation of substituted piperazin-2-one intermediate |

| Hydrochloride salt formation | Dissolution in isopropyl alcohol, heating, activated carbon treatment, crystallization | 75-80°C, filtration, cooling to 15±5°C | 80% yield of pure hydrochloride salt |

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride, and how do reaction conditions impact yield?

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Piperazine Ring Functionalization : Starting with piperazine, the 4-methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under inert atmospheres .

- Ketone Formation : Oxidation or carbonyl insertion steps are employed, often using reagents like POCl₃ or DCC for activation .

- Salt Formation : Hydrochloride salt is precipitated by treating the freebase with HCl in anhydrous ethanol . Key factors affecting yield include temperature control (60–80°C for coupling), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for aryl halide:piperazine) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ confirms substitution patterns (e.g., methoxy singlet at δ 3.7 ppm, piperazine protons at δ 2.8–3.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks ([M+H]⁺ at m/z 265.18) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., C-N-C ~109.5°) and confirms hydrochloride salt formation .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Q. How do solubility and stability profiles influence experimental design?

The hydrochloride salt enhances water solubility (≥50 mg/mL at 25°C) but is hygroscopic. Stability studies recommend:

- Storage : –20°C in airtight, desiccated containers to prevent hydrolysis .

- Buffer Compatibility : Use pH 4–6 buffers (e.g., acetate) to avoid freebase precipitation .

Advanced Research Questions

Q. What strategies are effective for studying receptor binding affinities and selectivity?

- Radioligand Displacement Assays : Compete with [³H]-8-OH-DPAT for 5-HT₁A receptor binding (IC₅₀ values ≤100 nM reported for piperazine derivatives) .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with serotonin receptor subtypes, focusing on hydrogen bonding with Asp116 and π-π stacking with Phe362 .

Q. How can metabolic pathways and major metabolites be identified?

- In Vitro Hepatic Models : Incubate with human liver microsomes (HLMs) + NADPH. Detect O-demethylation (major pathway) via LC-MS/MS .

- Isotope-Labeling : Synthesize deuterated analogs (e.g., CD₃O-phenyl) to track metabolic sites using mass shifts .

Q. What methods resolve enantiomeric impurities in asymmetric synthesis?

- Chiral HPLC : Use Chiralpak IA columns (hexane:isopropanol 90:10) to separate enantiomers (resolution factor R > 2.0) .

- Circular Dichroism : Confirm enantiopurity by Cotton effects at 220–250 nm .

Q. How do in vitro pharmacological data correlate with in vivo efficacy?

- PK/PD Modeling : Compare IC₅₀ values from HEK-293 cell assays (in vitro) with plasma concentrations in rodent models. Adjust dosing to maintain Cₘₐₓ > 10× IC₅₀ .

- Blood-Brain Barrier Penetration : Assess log P (experimental ~1.8) and perform PET imaging with [¹¹C]-labeled analogs .

Q. Can crystallographic data predict solid-state interactions affecting bioavailability?

X-ray structures reveal intermolecular H-bonds between NH⁺ and Cl⁻, influencing dissolution rates. Hirshfeld surface analysis quantifies H-bond contributions (>30% of interactions) .

Q. How are analytical methods validated for impurity profiling?

Q. How to resolve contradictions in reported synthesis or stability data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。